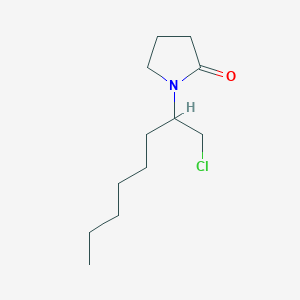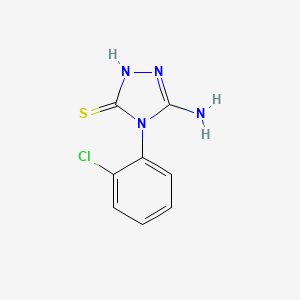![molecular formula C11H13Cl4O3P B14377248 Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate CAS No. 89986-97-0](/img/structure/B14377248.png)
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of two chloroethyl groups and a dichlorophenylmethyl group attached to a phosphonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate typically involves the reaction of 3,4-dichlorobenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of functionalized phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt cellular processes and lead to various biological effects.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl) ether: An organic compound with similar chloroethyl groups but different functional groups.
Bis(2-chloroethyl) phosphonate: A related phosphonate compound with different substituents.
Uniqueness
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate is unique due to the presence of the dichlorophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
特性
CAS番号 |
89986-97-0 |
|---|---|
分子式 |
C11H13Cl4O3P |
分子量 |
366.0 g/mol |
IUPAC名 |
4-[bis(2-chloroethoxy)phosphorylmethyl]-1,2-dichlorobenzene |
InChI |
InChI=1S/C11H13Cl4O3P/c12-3-5-17-19(16,18-6-4-13)8-9-1-2-10(14)11(15)7-9/h1-2,7H,3-6,8H2 |
InChIキー |
FKNAEHGLRXLBHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CP(=O)(OCCCl)OCCCl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)

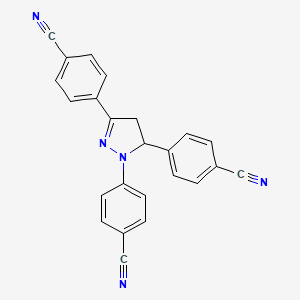

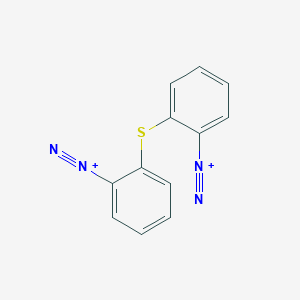


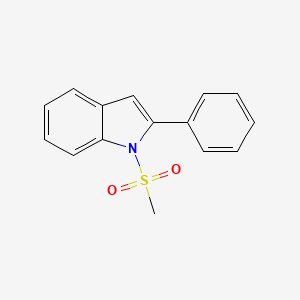
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
